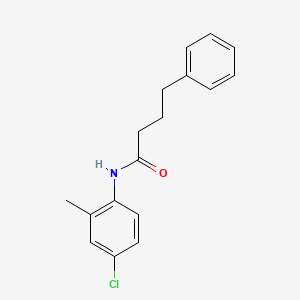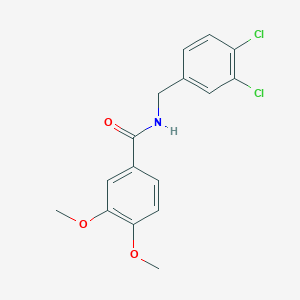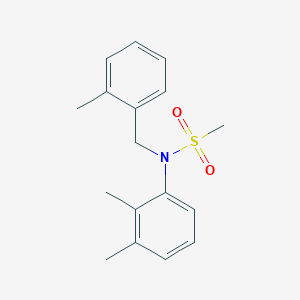
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as DMOCO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOCO is a heterocyclic compound that belongs to the family of coumarins, which are widely used in medicinal chemistry due to their diverse biological activities.
Mechanism of Action
The mechanism of action of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it has been proposed that its biological activities are mediated through the modulation of various cellular signaling pathways. N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are implicated in various diseases. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the protection against oxidative stress. N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to modulate the activity of ion channels and receptors, which are involved in the regulation of neuronal activity and neurotransmitter release.
Advantages and Limitations for Lab Experiments
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. However, its limited solubility in aqueous solutions and its potential to form aggregates may pose some challenges for its use in certain experiments.
Future Directions
There are several future directions for the research on N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide-based materials with unique optical and electronic properties for applications in optoelectronics and sensing. Another direction is the elucidation of the molecular mechanisms underlying its biological activities, which may lead to the development of novel therapeutic strategies for various diseases. Finally, the exploration of the structure-activity relationship of N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide and its derivatives may lead to the development of more potent and selective compounds with improved pharmacological properties.
Synthesis Methods
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multi-step reaction starting from 3-methoxysalicylaldehyde and diethyl malonate. The synthesis involves the formation of a chromene ring through a Knoevenagel condensation reaction followed by cyclization and amidation to obtain the final product.
Scientific Research Applications
N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to exhibit a broad range of biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In biochemistry, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In materials science, N,N-diethyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
properties
IUPAC Name |
N,N-diethyl-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-4-16(5-2)14(17)11-9-10-7-6-8-12(19-3)13(10)20-15(11)18/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHPNGAUKCBUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![2-[2-(2-fluorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5822247.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)

![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)
